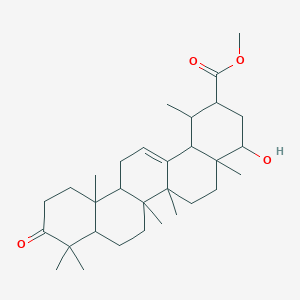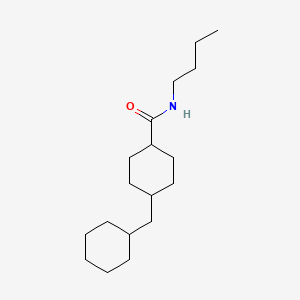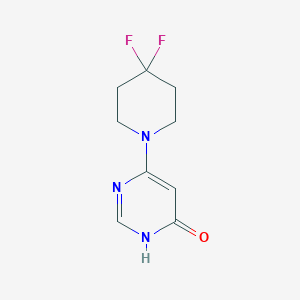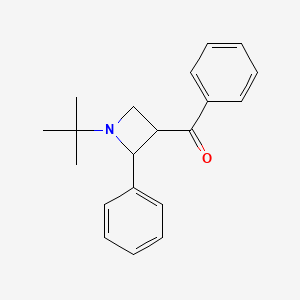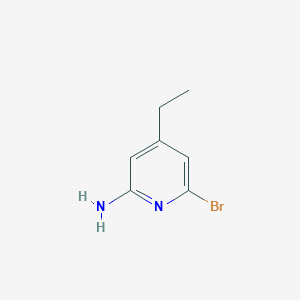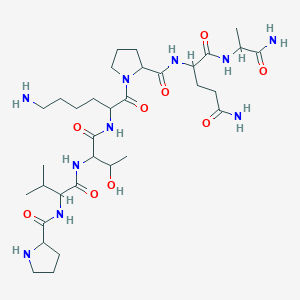![molecular formula C14H18O7S B14077725 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of a methanesulfonyl group attached to a phenoxycarbonyl moiety, which is further linked to an ethyl 2-methylpropanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 4-methanesulfonylphenol with a suitable carbonylating agent to form the phenoxycarbonyl intermediate. This intermediate is then reacted with ethyl 2-methylpropanoate under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways and biological processes. The exact mechanism may vary depending on the context of its application and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-Nitrophenoxycarbonyl)oxy]ethyl 2-methylpropanoate: This compound has a similar structure but with a nitro group instead of a methanesulfonyl group.
2-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl propanoate: A similar compound with slight variations in the structure.
Uniqueness
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate is unique due to the presence of the methanesulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where these properties are desired.
Eigenschaften
Molekularformel |
C14H18O7S |
|---|---|
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
1-(4-methylsulfonylphenoxy)carbonyloxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C14H18O7S/c1-9(2)13(15)19-10(3)20-14(16)21-11-5-7-12(8-6-11)22(4,17)18/h5-10H,1-4H3 |
InChI-Schlüssel |
SVHRMWZPCNHENV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


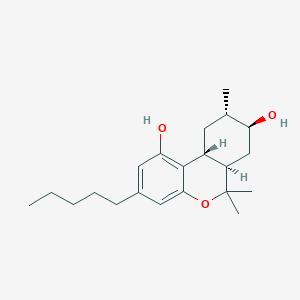
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)



